1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c18-16-7-3-2-6-14(16)12-19-13-15(8-9-17(19)21)24(22,23)20-10-4-1-5-11-20/h2-3,6-9,13H,1,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSYGNZSISJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is attached through a sulfonylation reaction, which involves the reaction of a piperidine derivative with a sulfonyl chloride.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can be compared with similar compounds such as:
1-(2-chlorobenzyl)-5-(morpholin-1-ylsulfonyl)pyridin-2(1H)-one: Similar structure but with a morpholine group instead of a piperidine group.
1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one: Similar structure but with a pyrrolidine group instead of a piperidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one, and how can steric hindrance from the chlorophenyl group be mitigated?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridin-2-one core. The chlorophenyl group is introduced via alkylation, while the piperidine sulfonyl moiety is added through sulfonylation. To address steric hindrance, use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction kinetics. Catalytic agents like p-toluenesulfonic acid (p-TSA) can improve yields by stabilizing intermediates . Thin-layer chromatography (TLC) is recommended to monitor reaction progress .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly the chlorophenyl and piperidine sulfonyl groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹). For crystalline samples, X-ray diffraction (XRD) provides unambiguous structural validation .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes associated with the compound’s structural analogs (e.g., sulfonamide-based inhibitors). Use dose-response curves to determine IC₅₀ values. Include positive controls (e.g., known piperidine sulfonyl derivatives) and validate results with triplicate measurements. Cell viability assays (e.g., MTT) should accompany activity studies to rule out cytotoxicity .
Advanced Research Questions
Q. How can contradictions between computational solubility predictions and experimental data be resolved?
- Methodological Answer : Discrepancies often arise from force field limitations in molecular dynamics (MD) simulations. Cross-validate predictions using experimental techniques like HPLC-based solubility assays under physiological pH (7.4). Crystallographic data (e.g., from SHELXL refinements) can reveal hydration patterns or polymorphic forms that affect solubility .
Q. What experimental strategies elucidate the sulfonyl group’s role in modulating biological activity?
- Methodological Answer : Synthesize analogs with modified sulfonyl groups (e.g., replacing -SO₂- with -CO- or -PO₃-) and compare their binding affinities in target assays. Molecular docking studies (using AutoDock Vina) can predict interactions with active sites. Surface plasmon resonance (SPR) provides kinetic data (kₐ, k_d) to quantify sulfonyl-dependent binding .
Q. How can low yields in piperidine sulfonylation be addressed?
- Methodological Answer : Optimize sulfonylation by using sulfonyl chlorides in excess (1.5–2.0 eq.) and non-nucleophilic bases (e.g., triethylamine) to scavenge HCl. Solvent choice (e.g., dichloromethane vs. THF) impacts reactivity—screen solvents via Design of Experiments (DoE) approaches. Microwave-assisted synthesis may reduce reaction times and improve yields .
Q. What computational methods predict the compound’s drug-likeness and bioavailability?
- Methodological Answer : Use SwissADME or QikProp to calculate physicochemical parameters (LogP, topological polar surface area). Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. ADMET predictions (e.g., CYP450 inhibition) guide lead optimization. Cross-reference results with experimental Caco-2 cell permeability assays .
Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting crystallographic and NMR data for the compound’s conformation?
- Methodological Answer : XRD provides the ground-truth conformation, while NMR data reflect solution-state dynamics. Use variable-temperature NMR to probe rotational barriers (e.g., around the piperidine sulfonyl bond). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model energy differences between solid-state and solution conformers .
Q. What statistical approaches validate reproducibility in biological assays?
- Methodological Answer : Apply ANOVA to compare inter-experimental variability. Use Grubbs’ test to identify outliers in dose-response data. For high-throughput screens, Z’-factor analysis assesses assay robustness. Replicate critical findings across independent labs to confirm reproducibility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
